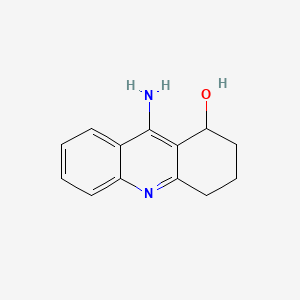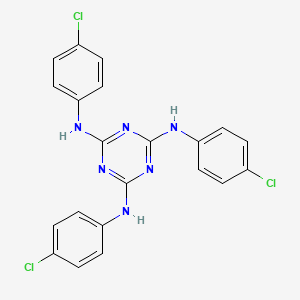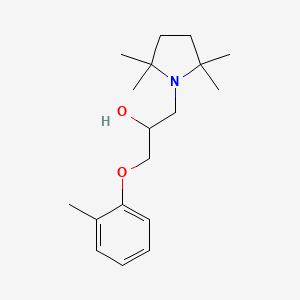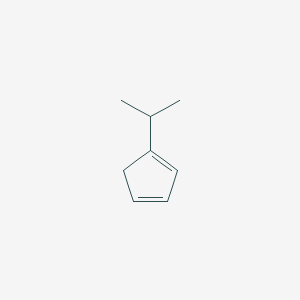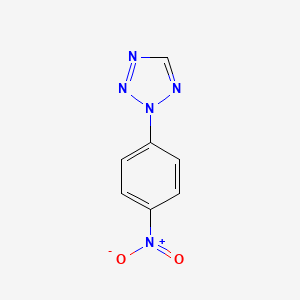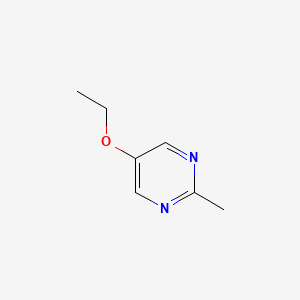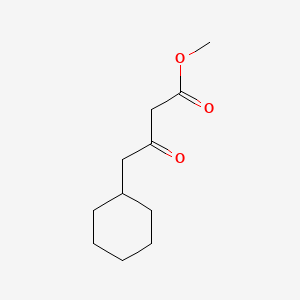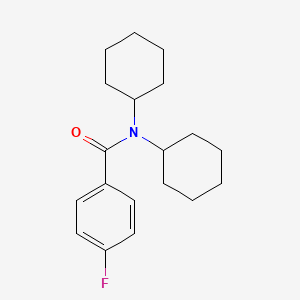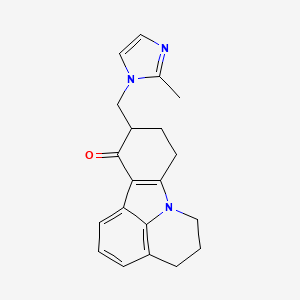
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is a combination of two herbicides, Bromacil and Diuron , commonly used for controlling broadleaf weeds and grasses in industrial areas. Bromacil, a uracil herbicide, is particularly effective against perennial grasses, while Diuron, a urea herbicide, is used for pre-emergence and post-emergence control of a wide variety of annual and perennial broadleaf and grass weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea involves the intimate mixing of technical grade Bromacil and Diuron in a specific weight ratio. For instance, a common preparation method includes melting technical grade Bromacil and Diuron together in a 1:2 weight ratio (excess Bromacil) and then feeding the mixture to a flaker to obtain the complex .
Industrial Production Methods
In industrial settings, the this compound is produced in granular form for ease of application. The mixture is formulated to be dust-free, ensuring excellent spreadability and minimal downward and lateral movement in the soil .
Chemical Reactions Analysis
Types of Reactions
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: Both Bromacil and Diuron can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Reduction reactions can also occur, particularly under anaerobic conditions.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various degradation products that can be further analyzed for their environmental impact and efficacy as herbicides.
Scientific Research Applications
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the environmental fate and degradation of herbicides.
Biology: Investigated for its phytotoxic effects on various crops and plants
Medicine: Studied for its potential toxicological effects on non-target organisms.
Mechanism of Action
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea exerts its herbicidal effects through multiple mechanisms of action. Bromacil inhibits photosynthesis by blocking electron transport in photosystem II, while Diuron also inhibits photosynthesis by binding to the D1 protein in photosystem II, preventing electron flow . These actions lead to the disruption of energy production in plants, ultimately causing their death.
Comparison with Similar Compounds
Similar Compounds
Alachlor: A chloroacetanilide herbicide used to control annual grasses and certain broadleaf weeds.
Flumioxazin: A herbicide used for pre-emergence control of broadleaf weeds and grasses.
Imazapyr: A herbicide used for total vegetation control in non-cropland areas.
Uniqueness
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is unique due to its combined action of two different herbicides, providing a broader spectrum of weed control and reducing the likelihood of resistance development. Additionally, the mixture’s formulation as a dust-free granular product enhances its application efficiency and environmental safety .
Properties
CAS No. |
8071-04-3 |
|---|---|
Molecular Formula |
C18H23BrCl2N4O3 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione;3-(3,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H13BrN2O2.C9H10Cl2N2O/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h5H,4H2,1-3H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
InChI Key |
DXRYFLAOKKJDEB-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
8071-35-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


